Home > Products > Screening Compounds P12293 > MLCK inhibitor peptide 18
MLCK inhibitor peptide 18 -

MLCK inhibitor peptide 18

Catalog Number: EVT-242723
CAS Number:
Molecular Formula: C60H105N23O11
Molecular Weight: 1324.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Myosin Light Chain Kinase (MLCK) inhibitor peptide 18 is a synthetic peptide that acts as a potent and specific inhibitor of MLCK. [, ] While its exact origin within scientific literature is difficult to pinpoint, it has become a valuable tool in studying the role of MLCK in various cellular processes.

MLCK inhibitor peptide 18 works by specifically targeting and inhibiting MLCK, a key enzyme responsible for phosphorylating the regulatory light chain of myosin II. [, ] This phosphorylation event is crucial for the activation of myosin II, which plays a central role in various cellular functions, including smooth muscle contraction, cell motility, and maintenance of endothelial barrier integrity. [, ]

ML-7

Relevance: ML-7 is considered structurally related to MLCK inhibitor peptide 18 because they both target and inhibit the same enzyme, MLCK. [] Both compounds act by interfering with MLCK's ability to phosphorylate the myosin light chain, although they achieve this through different mechanisms. ML-7 is a small molecule ATP-competitive inhibitor, while MLCK inhibitor peptide 18 is a peptide that likely mimics the substrate binding site. []

Wortmannin

Relevance: While not as structurally similar to MLCK Inhibitor Peptide 18 as ML-7, wortmannin is included here because the research cited demonstrates its ability to inhibit MLCK, albeit at higher concentrations than required for PI3K inhibition. [] The study highlights wortmannin's ability to attenuate the increase in epithelial monolayer permeability caused by anoxia/reoxygenation injury, similar to the effects observed with MLCK Inhibitor Peptide 18. [] This suggests a potential overlap in their biological effects related to MLCK inhibition, despite their structural differences.

Overview

MLCK inhibitor peptide 18 is a selective and cell-permeable inhibitor of myosin light chain kinase, a critical enzyme involved in various cellular processes, including muscle contraction and cell motility. This peptide has an inhibitory concentration (IC50) of 50 nM and exhibits a remarkable 4000-fold selectivity for myosin light chain kinase over calmodulin-dependent kinase II. Its ability to penetrate cell membranes allows it to modulate intracellular signaling pathways effectively, particularly in conditions affecting paracellular permeability and cellular responses to inflammatory stimuli .

Source and Classification

MLCK inhibitor peptide 18 is classified as a competitive inhibitor of myosin light chain kinase. It is derived from combinatorial peptide chemistry techniques aimed at identifying novel classes of protein kinase inhibitors. The compound is commercially available from various suppliers, including APExBIO, Tocris, MedChemExpress, Sigma-Aldrich, and Cayman Chemical .

Synthesis Analysis

Methods and Technical Details

The synthesis of MLCK inhibitor peptide 18 involves solid-phase peptide synthesis techniques, which allow for the assembly of peptides in a stepwise manner on a solid support. The specific sequence of the peptide is Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH2, with modifications that enhance its stability and permeability . The synthesis typically requires the following steps:

  1. Amino Acid Coupling: Individual amino acids are sequentially added to the growing peptide chain using coupling reagents.
  2. Cleavage from Solid Support: Once the desired sequence is achieved, the peptide is cleaved from the solid support.
  3. Purification: The crude peptide is purified using high-performance liquid chromatography to achieve a purity of ≥95%.
  4. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized peptide .
Molecular Structure Analysis

Structure and Data

MLCK inhibitor peptide 18 has a molecular weight of 1324.64 g/mol and its chemical formula is C60H105N23O11. The structural representation includes a series of amino acids linked by peptide bonds, with specific modifications that contribute to its function as an inhibitor .

Key structural characteristics:

  • Sequence: RKKYKYRRK
  • C-terminal Modification: Amide group at the C-terminus enhances stability.
  • Solubility: Soluble to 1 mg/ml in water, facilitating its use in biological assays .
Chemical Reactions Analysis

Reactions and Technical Details

MLCK inhibitor peptide 18 acts primarily through competitive inhibition of myosin light chain kinase activity. This interaction prevents the phosphorylation of myosin light chains, which is crucial for muscle contraction and other cellular processes. The technical details include:

  • Inhibition Mechanism: By binding to the active site of myosin light chain kinase, it competes with substrate binding.
  • Selectivity: The peptide shows significant selectivity over other kinases, notably calmodulin-dependent kinase II, making it a valuable tool for studying specific signaling pathways without off-target effects .
Mechanism of Action

Process and Data

The mechanism by which MLCK inhibitor peptide 18 exerts its effects involves several steps:

  1. Cell Penetration: The peptide crosses cell membranes due to its cell-permeable nature.
  2. Binding to Myosin Light Chain Kinase: Once inside the cell, it binds competitively to myosin light chain kinase.
  3. Inhibition of Phosphorylation: This binding prevents the phosphorylation of myosin light chains, leading to reduced contractility and altered cellular responses.
  4. Restoration of Barrier Function: In models of intestinal disease, MLCK inhibitor peptide 18 has been shown to restore barrier function by reducing excessive phosphorylation induced by inflammatory cytokines like tumor necrosis factor-alpha .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant data indicates that MLCK inhibitor peptide 18 maintains its biological activity under standard laboratory conditions but should be handled with care to preserve its integrity .

Applications

Scientific Uses

MLCK inhibitor peptide 18 has several applications in scientific research:

  • Cell Biology Studies: Used to investigate the role of myosin light chain kinase in various cellular processes such as motility, contraction, and cytokinesis.
  • Inflammatory Disease Models: Demonstrated efficacy in restoring epithelial barrier function in models simulating intestinal diseases characterized by inflammation.
  • Neuroscience Research: Explored for its role in modulating phagocytosis by microglia, particularly in neuroinflammatory contexts .
Molecular Mechanisms of MLCK Inhibition by Peptide 18

Competitive Inhibition Kinetics and Selectivity Profiling

MLCK inhibitor peptide 18 (sequence: H-RKKYKYRRK-NH₂) functions as a potent and selective competitive inhibitor of myosin light chain kinase (MLCK), exhibiting an IC₅₀ of 50 nM against its primary target [1] [3]. Kinetic analyses reveal that inhibition is competitive with respect to the peptide substrate (Kᵢ = 52 nM) but displays mixed-mode inhibition with respect to ATP, indicating complex interactions within the enzyme's catalytic pocket [3] [5]. This dual kinetic behavior suggests the peptide occupies both the substrate-binding site and adjacent regions influencing ATP affinity.

The inhibitor demonstrates exceptional selectivity for MLCK over closely related kinases:

  • Ca²⁺/calmodulin-dependent kinase II (CaMKII): >4000-fold selectivity (IC₅₀ > 200 µM) [1] [2]
  • Protein kinase A (PKA): No significant inhibition at concentrations up to 100 µM [3] [6]
  • Protein kinase C (PKC): Minimal inhibition (≤15%) at 100 µM [9]

Table 1: Selectivity Profile of MLCK Inhibitor Peptide 18

Kinase TargetIC₅₀ ValueSelectivity Ratio (vs. MLCK)
MLCK50 nM1
CaMKII>200 µM>4,000
PKA>100 µM>2,000
PKC>100 µM>2,000
Rho kinase>100 µM>2,000

This selectivity profile stems from precise molecular recognition of MLCK-specific structural features within the substrate-binding domain, enabling researchers to dissect MLCK-mediated phosphorylation events without significant off-target effects [1] [9].

Structural Basis of MLCK-Peptide 18 Interaction Dynamics

The molecular architecture of MLCK inhibitor peptide 18 (molecular weight: 1324.64 g/mol, formula: C₆₀H₁₀₅N₂₃O₁₁) features a highly basic nonapeptide sequence with critical electrostatic and hydrophobic interaction motifs [2] [3]. Key structural determinants governing its high-affinity binding include:

  • N-terminal arginine cluster: The RKK motif facilitates ionic interactions with acidic residues in MLCK's substrate-binding groove, contributing significantly to binding energy [3].
  • Central tyrosine residues (Tyr-4, Tyr-6): These hydrophobic residues engage in π-stacking and van der Waals interactions within a hydrophobic pocket adjacent to the catalytic site, enhancing binding specificity [5] [10].
  • C-terminal polybasic domain (RRK-NH₂): The C-terminal amidation stabilizes the positive charge distribution, promoting interactions with conserved aspartate residues in MLCK [1] [2].
  • Spatial orientation: The linear sequence adopts an extended conformation that complements the substrate-binding cleft of MLCK, with biochemical studies confirming direct competition with native substrate peptides [3] [5].

Table 2: Key Functional Residues in MLCK Inhibitor Peptide 18

Residue PositionAmino AcidFunctional Role
1Arg (R)Ionic interactions with catalytic pocket
2-3Lys (K)Electrostatic stabilization
4,6Tyr (Y)Hydrophobic interactions, specificity
5Lys (K)Structural spacer
7-9Arg-Arg-LysHigh-affinity binding, C-terminal amidation

Biophysical analyses indicate that peptide 18 binding induces conformational changes in MLCK that may allosterically influence calmodulin-binding dynamics, though without direct interference with calmodulin activation [3] [5]. This structural insight explains the inhibitor's ability to block substrate phosphorylation while preserving upstream calcium/calmodulin signaling.

Modulation of Myosin Light Chain Phosphorylation Cascades

The primary biochemical consequence of MLCK inhibition by peptide 18 is the dose-dependent reduction in regulatory myosin light chain (MLC20) phosphorylation at Ser-19, a modification essential for actomyosin contractility [4] [7]. Cellular studies demonstrate that at concentrations ≥330 µM, peptide 18 reduces MLC phosphorylation by 70-90% in various cell types, including intestinal epithelia and vascular smooth muscle [7] [10]. This phosphorylation blockade produces significant functional effects:

  • Cytoskeletal relaxation: Reduced p-MLC20 levels diminish actin-myosin II cross-bridge cycling, leading to decreased cellular contractile forces [4] [8].
  • Barrier function restoration: In epithelial models, peptide 18 (applied at 330 µM) reverses TNF-α/IFN-γ-induced barrier dysfunction by preventing phosphorylation-dependent tight junction disruption [10].
  • Motility inhibition: The compound effectively blocks ameboid locomotion in eosinophils by disrupting actomyosin-based contraction waves essential for cell propulsion [9].
  • Membrane tension modulation: Unexpectedly, MLCK inhibition reduces membrane tension independent of myosin phosphorylation, potentially through altered cytoskeleton-membrane tethering [8].

Notably, the phosphorylation inhibition exhibits temporal specificity, primarily affecting rapid calcium-dependent contraction initiation rather than sustained tonic contraction, which depends more on RhoA/ROCK-mediated phosphatase inhibition [4] [7]. This temporal selectivity makes peptide 18 particularly valuable for dissecting distinct phases of contractile regulation.

Cross-Talk with Calmodulin-Dependent Signaling Pathways

MLCK inhibitor peptide 18 exhibits sophisticated integration with calcium signaling cascades through its targeted action on the Ca²⁺/calmodulin-MLCK axis without disrupting upstream elements:

  • Calmodulin independence: The inhibitor does not interfere with calmodulin binding to MLCK or calmodulin activation itself, preserving calcium-triggered initiation events [3] [5]. Competitive binding assays confirm peptide 18 does not bind calmodulin agarose columns under physiological calcium concentrations [9].
  • Pathway crosstalk: By selectively inhibiting MLCK, peptide 18 reveals compensatory cross-activation between contractile pathways. When MLCK is inhibited, RhoA/ROCK signaling amplifies to maintain basal tone through increased MYPT1 and CPI-17 phosphorylation [4].
  • Calcium sensitization: Research utilizing peptide 18 demonstrates that calcium influx remains necessary for RhoA activation in sphincteric smooth muscles, indicating hierarchical organization where calcium signals precede Rho activation [4] [7].
  • Feedback regulation: Studies combining peptide 18 with calcium chelators reveal that MLCK activity contributes to calcium oscillations through store-operated channels, suggesting bidirectional signaling between contractile machinery and calcium homeostasis [7].

This precise mechanism enables researchers to isolate MLCK-dependent processes within the broader calmodulin signaling network, distinguishing them from parallel pathways involving CaMKII or calcineurin. The inhibitor has proven particularly valuable in establishing that endothelial barrier dysfunction during inflammation requires MLCK activation downstream of calcium flux but upstream of RhoA activation [7] [10].

Properties

Product Name

MLCK inhibitor peptide 18

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide

Molecular Formula

C60H105N23O11

Molecular Weight

1324.6 g/mol

InChI

InChI=1S/C60H105N23O11/c61-27-5-1-13-41(49(66)86)76-51(88)45(17-10-32-74-59(69)70)79-53(90)46(18-11-33-75-60(71)72)81-57(94)48(35-37-21-25-39(85)26-22-37)83-55(92)44(16-4-8-30-64)80-56(93)47(34-36-19-23-38(84)24-20-36)82-54(91)43(15-3-7-29-63)78-52(89)42(14-2-6-28-62)77-50(87)40(65)12-9-31-73-58(67)68/h19-26,40-48,84-85H,1-18,27-35,61-65H2,(H2,66,86)(H,76,88)(H,77,87)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

JPOKAKNGULMYHZ-UILVTTEASA-N

SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O

Synonyms

Myosin Light Chain Kinase Inhibitor Peptide 18

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.